molecular formula C11H8F3NO2S2 B5590322 N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B5590322
M. Wt: 307.3 g/mol
InChI Key: STKYCWSHQOPLDN-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a thiophene ring, a sulfonamide group, and a trifluoromethyl-substituted phenyl group, which together contribute to its distinctive properties.

Mechanism of Action

The mechanism of action of trifluoromethylated compounds can vary widely depending on the specific compound and its biological target. For example, some trifluoromethylated drugs work by inhibiting specific enzymes or receptors .

Future Directions

The development of new methods for the synthesis of trifluoromethylated compounds is an active area of research. This includes the development of more efficient and selective methods for introducing trifluoromethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves the reaction of 2-aminothiophene with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-[2-fluoro-5-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Uniqueness

N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S2/c12-11(13,14)8-4-1-2-5-9(8)15-19(16,17)10-6-3-7-18-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKYCWSHQOPLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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